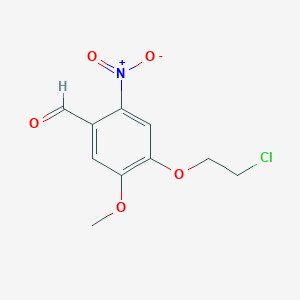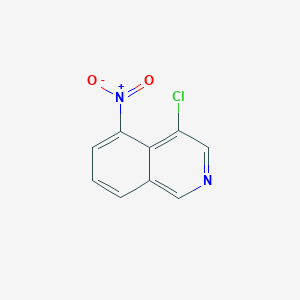
1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Antifungal and Antibacterial Activity : A study synthesized 1-(2-amino-5-methylphenyl)-2,2,2-trifluoroethanone derivatives and tested their antibacterial and antifungal activities. The derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (K. Sujatha, Shilpa, & R. Gani, 2019).
Chemical Synthesis
- Synthesis for Bioreduction Studies : Another study involved the chemical synthesis of a series of 1‐aryl‐2,2,2‐trifluoroethanones, including 1-(2-amino-5-methylphenyl)-2,2,2-trifluoroethanone, to study their bioreduction using stereocomplementary alcohol dehydrogenases. This research contributes to developing stereoselective routes for various compounds (D. González-Martínez, V. Gotor, & V. Gotor‐Fernández, 2019).
Material Science
- Development of Fluorinated Polyimides : A 2009 study synthesized fluorinated polyimides using multifluoromethyl-substituted aromatic diamines, including compounds similar to 1-(2-amino-5-methylphenyl)-2,2,2-trifluoroethanone. These materials demonstrated excellent solubility, thermal stability, and optical transparency, making them valuable in various industrial applications (Liming Tao et al., 2009).
Direcciones Futuras
The study of trifluoromethyl ketones is an active area of research due to their potential applications in medicinal chemistry and material science . The compound “1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone” could be of interest in these areas, but specific studies or applications are not currently documented.
Mecanismo De Acción
Mode of Action
The exact mode of action of 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone is currently unknown due to the lack of specific studies on this compound. It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including metabolic and signaling pathways .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Propiedades
IUPAC Name |
1-(2-amino-5-methylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATASQYGAUFQEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593337 | |
| Record name | 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone | |
CAS RN |
205756-35-0 | |
| Record name | 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde](/img/structure/B1628696.png)












